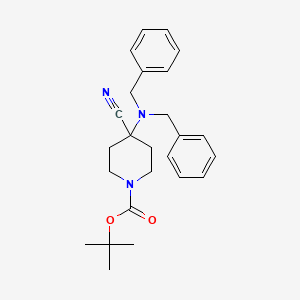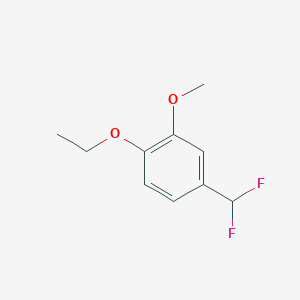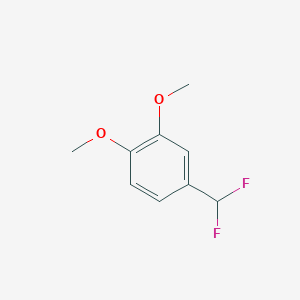
1-Methyl-5-nitropyrazole-4-boronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-nitropyrazole-4-boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a methyl group and a nitro group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of 1-Methyl-5-nitropyrazole-4-boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 1-methyl-5-nitropyrazole with a boronic ester under suitable conditions. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-5-nitropyrazole-4-boronic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Protodeboronation: This reaction involves the replacement of the boronic acid group with a hydrogen atom, often using acidic conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and reducing agents such as hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-5-nitropyrazole-4-boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Medicine: It is explored for its potential in drug discovery, especially in the design of new therapeutic agents targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-nitropyrazole-4-boronic acid involves its ability to form reversible covalent bonds with biological molecules. The boronic acid group can interact with hydroxyl groups in enzymes, inhibiting their activity. This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic applications .
Comparaison Avec Des Composés Similaires
1-Methyl-5-nitropyrazole-4-boronic acid can be compared with other boronic acids, such as phenylboronic acid and pinacol boronic esters. While these compounds share the boronic acid functional group, this compound is unique due to its pyrazole ring and nitro group, which confer distinct reactivity and biological activity . Similar compounds include:
- Phenylboronic acid
- Pinacol boronic esters
- 3-Nitropyrazole-4-boronic acid
These compounds differ in their substituents and overall structure, leading to variations in their chemical behavior and applications.
Propriétés
Formule moléculaire |
C4H6BN3O4 |
|---|---|
Poids moléculaire |
170.92 g/mol |
Nom IUPAC |
(1-methyl-5-nitropyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C4H6BN3O4/c1-7-4(8(11)12)3(2-6-7)5(9)10/h2,9-10H,1H3 |
Clé InChI |
IHETXDFYXICGKB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(N(N=C1)C)[N+](=O)[O-])(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13709868.png)

![4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde](/img/structure/B13709881.png)

![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13709901.png)

![1-[(Chloromethoxy)methyl]-2,4-difluorobenzene](/img/structure/B13709916.png)







